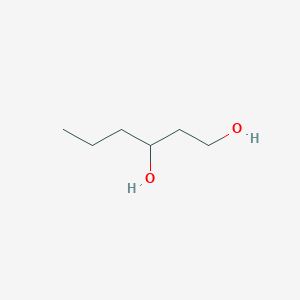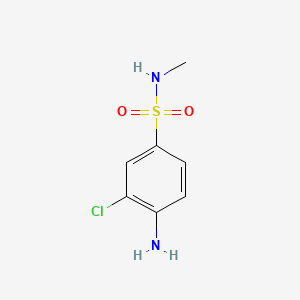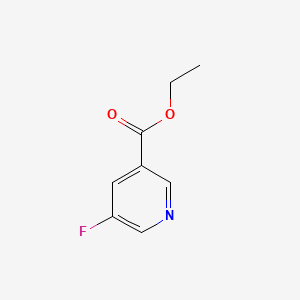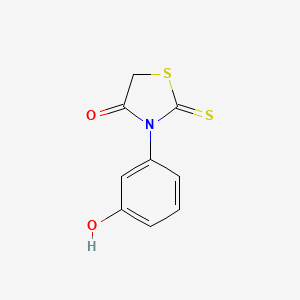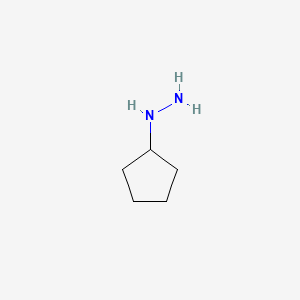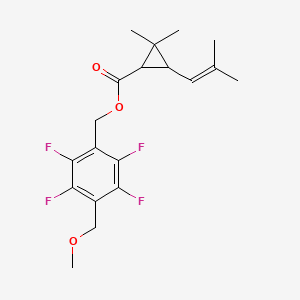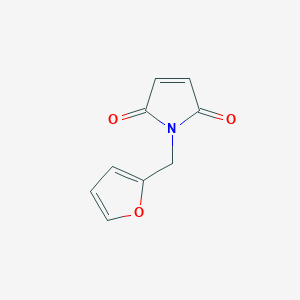
N-(2-Furylmethyl)maleimide
Overview
Description
“N-(2-Furylmethyl)maleimide” is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is also known by other names such as “1-(2-furylmethyl)-1H-pyrrole-2,5-dione” and "1-(furan-2-ylmethyl)pyrrole-2,5-dione" .
Synthesis Analysis
The synthesis of N-substituted maleimides, including this compound, has been reported in various studies . For instance, one study describes the synthesis of N-substituted maleimides in two steps from maleic anhydride and a substituted aniline . Another study discusses the synthesis of maleimides via a Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of this compound has been studied using the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G (d) level . The compound is classified as a zwitterionic (zw-) three-atom component (TAC) associated with a high energy barrier .Chemical Reactions Analysis
The [3 + 2] cycloaddition (32CA) reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied . These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .Physical And Chemical Properties Analysis
This compound has a boiling point of 317.6ºC at 760mmHg and a density of 1.393g/cm3 .Scientific Research Applications
N-(2-Furylmethyl)maleimide is widely used in scientific research, particularly in biochemistry and physiology. It is often used to modify proteins and other molecules, to create new compounds, or to study the structure and function of proteins. It can also be used to study the interactions between proteins and other molecules, and to study the effects of various environmental factors on proteins and other molecules. This compound is also used in drug discovery and development, as it can be used to modify proteins and other molecules to create new drugs.
Mechanism of Action
N-(2-Furylmethyl)maleimide is highly reactive, and it can be used to modify proteins and other molecules in a variety of ways. It can be used to modify the structure of proteins, to create new compounds, or to study the interactions between proteins and other molecules. It can also be used to study the effects of various environmental factors on proteins and other molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to modify proteins and other molecules, to create new compounds, or to study the structure and function of proteins. It can also be used to study the interactions between proteins and other molecules, and to study the effects of various environmental factors on proteins and other molecules. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Furylmethyl)maleimide in laboratory experiments is that it is highly reactive and can be used to modify proteins and other molecules in a variety of ways. It is also relatively cost-effective and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to predict the exact effects of this compound on proteins and other molecules, and the effects may vary depending on the specific conditions of the experiment. In addition, this compound may not be stable in certain conditions and may degrade over time.
Future Directions
Given its wide range of applications in scientific research, there are many potential future directions for N-(2-Furylmethyl)maleimide. For example, it could be used to modify proteins and other molecules to create new drugs or to study the effects of various environmental factors on proteins and other molecules. In addition, this compound could be used to study the interactions between proteins and other molecules, and to study the effects of various environmental factors on proteins and other molecules. Finally, this compound could be used to study the effects of various environmental factors on proteins and other molecules, and to develop new drugs or treatments for various diseases.
Synthesis Methods
N-(2-Furylmethyl)maleimide can be synthesized from 2-furylacetic acid by a two-step process. In the first step, 2-furylacetic acid is reacted with thionyl chloride to form 2-furylmethylchloride. In the second step, the 2-furylmethylchloride is reacted with maleimide to form this compound. This two-step process is simple and cost-effective, and the yields are typically high.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(2-Furylmethyl)maleimide plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to react with thiol groups in proteins and enzymes, forming stable thioether bonds. One of the key enzymes that this compound interacts with is β(1,3)glucan synthase, an enzyme involved in the biosynthesis of β(1,3)glucan, a major component of the fungal cell wall . The interaction between this compound and β(1,3)glucan synthase results in the inhibition of the enzyme’s activity, thereby affecting the integrity of the fungal cell wall. Additionally, this compound has been shown to interact with other proteins containing reactive cysteinyl residues, essential for their catalytic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In fungal cells, this compound disrupts the biosynthesis of chitin and β(1,3)glucan, leading to compromised cell wall integrity and ultimately cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent attachment to thiol groups. This modification can alter gene expression and cellular metabolism, impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in biomolecules. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes in the enzyme structure. For example, the inhibition of β(1,3)glucan synthase by this compound occurs through the formation of a thioether bond with a cysteinyl residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing the polymerization of glucose units into β(1,3)glucan, thereby disrupting fungal cell wall biosynthesis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes containing thiol groups. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, the inhibition of β(1,3)glucan synthase by this compound disrupts the biosynthesis of β(1,3)glucan, leading to alterations in the metabolic pathways associated with cell wall synthesis in fungi . Additionally, this compound can interact with other enzymes involved in cellular metabolism, further influencing metabolic flux and metabolite levels.
properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSUUIGEQAOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303567 | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32620-61-4 | |
| Record name | 32620-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FURFURYLMALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)
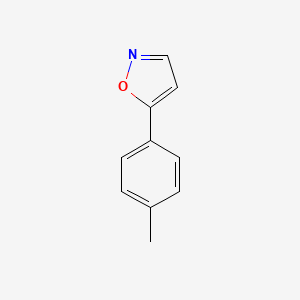
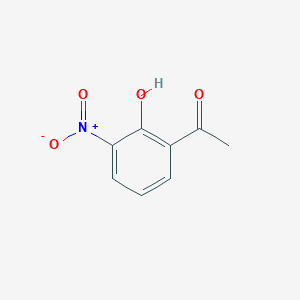
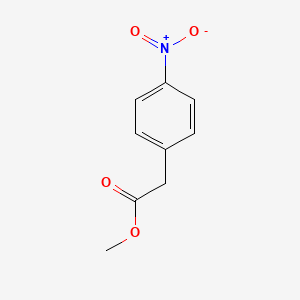
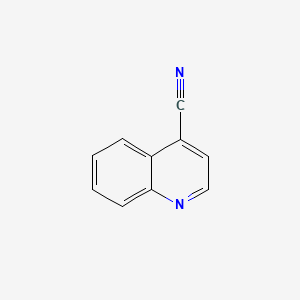
![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)
